molecular formula C16H18N2O5S B4184074 2-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-furamide

2-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-furamide

Cat. No.: B4184074
M. Wt: 350.4 g/mol
InChI Key: SLUGKGPEOLYQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-furamide, also known as Bay 43-9006 or Sorafenib, is a small molecule drug that was developed for the treatment of certain types of cancer. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

Mechanism of Action

Sorafenib targets multiple kinases involved in tumor growth and angiogenesis, including RAF kinases, VEGFR-2, and PDGFR-β. By inhibiting these pathways, Sorafenib blocks tumor cell proliferation and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, Sorafenib has been shown to modulate the immune system by increasing the number of activated T cells and decreasing the number of regulatory T cells.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for lab experiments, including its well-characterized mechanism of action and its availability as a commercial drug. However, Sorafenib has limitations in terms of its specificity and potency, as it targets multiple kinases and has relatively low affinity for some of its targets.

Future Directions

For Sorafenib research include the development of more potent and specific derivatives, the investigation of Sorafenib in combination with other drugs, and the exploration of Sorafenib's potential use in other diseases, such as inflammatory disorders and viral infections. Additionally, further studies are needed to elucidate the mechanisms underlying Sorafenib's immune modulatory effects and to identify biomarkers that can predict response to Sorafenib treatment.
Conclusion:
Sorafenib is a multi-kinase inhibitor that has shown efficacy in the treatment of several types of cancer. Its well-characterized mechanism of action and availability as a commercial drug make it a valuable tool for cancer research. However, further studies are needed to optimize its specificity and potency and to explore its potential use in other diseases.

Scientific Research Applications

Sorafenib has been extensively studied in preclinical and clinical settings for its anti-cancer properties. It has shown efficacy in the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib has also been investigated for its potential use in combination with other drugs, such as chemotherapy and immunotherapy.

Properties

IUPAC Name

2-methyl-N-(3-morpholin-4-ylsulfonylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-12-15(5-8-23-12)16(19)17-13-3-2-4-14(11-13)24(20,21)18-6-9-22-10-7-18/h2-5,8,11H,6-7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUGKGPEOLYQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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